2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyano group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 3-cyano-4-methylbenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-cyanophenylboronic acid: Similar structure with a boronic acid group instead of a propanoic acid group.
4-Cyano-2-methylphenyl)boronic acid: Another similar compound with a boronic acid group.
Uniqueness
2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(3-cyano-4-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-10(6-9(8)7-13)12(2,3)11(14)15/h4-6H,1-3H3,(H,14,15) |
InChI Key |
GUQHBQGSKITBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C(=O)O)C#N |
Origin of Product |
United States |
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